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1-(2-Fluoroethyl)piperidin-4-one
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Overview
Description
1-(2-Fluoroethyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C7H12FNO, and it has a molecular weight of 145.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)piperidin-4-one can be achieved through various methods. One common approach involves the reaction of piperidin-4-one with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions. These methods provide higher yields and better control over reaction conditions compared to traditional batch processes. The use of microwave irradiation and catalytic systems can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into 1-(2-fluoroethyl)piperidin-4-ol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperidines .
Scientific Research Applications
Biological Applications
1-(2-Fluoroethyl)piperidin-4-one exhibits significant biological activities, making it a subject of interest in various fields:
- Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.
- Neuroprotective Effects : Research suggests interactions with neurotransmission pathways, potentially offering protective effects in neurodegenerative diseases.
- Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Case Studies
- PET Imaging Applications :
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Therapeutic Potential :
- Ongoing research is evaluating the compound's role as a therapeutic agent for various diseases. Its structural features allow it to interact with biological targets effectively, potentially modulating pathways involved in disease processes .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoroethyl)piperidin-4-ol
- Piperidin-4-one
- 2-Fluoroethylamine
Uniqueness
1-(2-Fluoroethyl)piperidin-4-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets compared to its analogs .
Properties
Molecular Formula |
C7H12FNO |
---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidin-4-one |
InChI |
InChI=1S/C7H12FNO/c8-3-6-9-4-1-7(10)2-5-9/h1-6H2 |
InChI Key |
WLIKSPZTZNRTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCF |
Origin of Product |
United States |
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